molecular formula C12H16N2O2S B8485002 morpholin-4-yl(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)methanone

morpholin-4-yl(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)methanone

Cat. No.: B8485002
M. Wt: 252.33 g/mol
InChI Key: QBPIDNWMEBXNOZ-UHFFFAOYSA-N
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Description

morpholin-4-yl(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)methanone is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a morpholine ring fused to a tetrahydro-thieno[3,2-c]pyridine structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholin-4-yl(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)methanone typically involves the following steps:

    Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds.

    Introduction of the Morpholine Moiety: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the thieno[3,2-c]pyridine core under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

morpholin-4-yl(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the thieno[3,2-c]pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide, various nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thieno[3,2-c]pyridine derivatives.

    Substitution: Substituted thieno[3,2-c]pyridine derivatives with various functional groups.

Scientific Research Applications

morpholin-4-yl(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of morpholin-4-yl(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

morpholin-4-yl(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)methanone is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and materials science, offering advantages in terms of binding affinity, selectivity, and stability compared to other similar compounds.

Properties

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

morpholin-4-yl(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)methanone

InChI

InChI=1S/C12H16N2O2S/c15-12(14-3-5-16-6-4-14)11-7-9-8-13-2-1-10(9)17-11/h7,13H,1-6,8H2

InChI Key

QBPIDNWMEBXNOZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1SC(=C2)C(=O)N3CCOCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-t-Butoxycarbonyl-2-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine (610 mg, 1.7 mmol) was mixed with hydrochloric acid-saturated methanol and stirred at room temperature for two nights. The solvent was removed by evaporation from the reaction solution under a reduced pressure, and the residue was mixed with sodium hydroxide aqueous solution (1 N). The reaction product was extracted with ethyl acetate, and the organic layer was washed with saturated brine and dried with anhydrous magnesium sulfate. By evaporating the solvent from the organic layer under a reduced pressure, 270 mg (1.1 mmol, 63% in yield) of the title compound was obtained.
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Reaction Step One

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